Hydrocortisone Valerate

Description

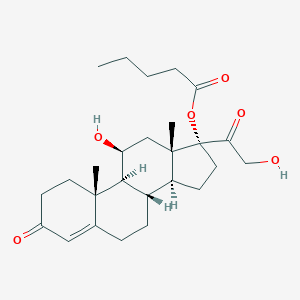

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCHYNWYXKICIO-FZNHGJLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045633 | |

| Record name | Hydrocortisone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57524-89-7 | |

| Record name | Hydrocortisone valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocortisone valerate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone valerate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14544 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrocortisone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrocortisone Valerate's Action on Phospholipase A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) valerate (B167501), a mid-potency synthetic corticosteroid, exerts its anti-inflammatory effects primarily through the modulation of the arachidonic acid cascade. This is not a direct enzymatic inhibition but an indirect mechanism initiated by the binding of hydrocortisone valerate to the glucocorticoid receptor. This interaction triggers the increased expression of Annexin A1 (formerly known as lipocortin-1), a 37 kDa protein. Annexin A1, in turn, inhibits the activity of phospholipase A2 (PLA2), the key enzyme responsible for liberating arachidonic acid from membrane phospholipids. By curtailing the availability of arachidonic acid, this compound effectively downregulates the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. This guide provides an in-depth exploration of this mechanism, supported by quantitative data from related corticosteroid studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

Topical corticosteroids are a cornerstone in the treatment of various inflammatory and pruritic dermatoses.[1][2][3] this compound is a synthetic corticosteroid valued for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[4] A fundamental aspect of its therapeutic efficacy lies in its ability to interfere with the inflammatory cascade at a crucial juncture: the mobilization of arachidonic acid. This is orchestrated through a sophisticated genomic mechanism that culminates in the inhibition of phospholipase A2 (PLA2). Understanding the intricacies of this action is paramount for the development of novel anti-inflammatory therapeutics.

The Core Mechanism: An Indirect Inhibition of Phospholipase A2

The anti-inflammatory action of this compound is not due to a direct binding and inhibition of PLA2. Instead, it follows a multi-step signaling pathway:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

-

Nuclear Translocation and Gene Transcription: Upon ligand binding, the this compound-GR complex undergoes a conformational change and translocates to the nucleus. Here, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Induction of Annexin A1 Synthesis: One of the key genes upregulated by this process is the gene encoding for Annexin A1.[2] This leads to an increased synthesis and cellular concentration of the Annexin A1 protein.

-

Inhibition of Phospholipase A2: Annexin A1 then inhibits the activity of phospholipase A2.[1][3] This inhibition is thought to occur through a specific protein-protein interaction, preventing PLA2 from accessing its phospholipid substrates within the cell membrane.[5]

-

Suppression of Inflammatory Mediators: By inhibiting PLA2, the release of arachidonic acid from the cell membrane is blocked. Arachidonic acid is the precursor for the synthesis of eicosanoids, a large family of inflammatory mediators. Consequently, the production of prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway) is significantly reduced, leading to the observed anti-inflammatory effects.[1][2][3]

Signaling Pathway Diagram

Quantitative Data

| Corticosteroid | Concentration | Effect | Cell/System | Reference |

| Hydrocortisone | 6x10-9 M | Half-maximal inhibition of serum-stimulated arachidonic acid release | Transformed mouse fibroblasts | [6] |

| Hydrocortisone 1% | N/A | Less inhibitory on epidermal PLA2 than Clobetasol propionate (B1217596) 0.05% and Betamethasone valerate 0.1% | Human epidermis | [7] |

| Dexamethasone | 10-7 M | 66.5% inhibition of prostaglandin (B15479496) synthesis | Bone marrow-derived macrophages | [5] |

| Dexamethasone | 10-6 M | 56.7% inhibition of prostaglandin synthesis | Bone marrow-derived macrophages | [5] |

| Dexamethasone | N/A | 27.0% inhibition of PLA2 activity (phosphatidylcholine substrate) | Bone marrow-derived macrophages | [5] |

| Dexamethasone | N/A | 23.3% inhibition of PLA2 activity (phosphatidylethanolamine substrate) | Bone marrow-derived macrophages | [5] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of corticosteroids on PLA2.

Radiolabeled Arachidonic Acid Release Assay

This assay measures the activity of PLA2 by quantifying the release of radiolabeled arachidonic acid from pre-labeled cells.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture the chosen cell line (e.g., mouse fibroblasts) in appropriate media.

-

Incubate the cells with [3H]-arachidonic acid (e.g., 0.1 µCi/mL) for 24 hours to allow for its incorporation into cellular phospholipids.[8]

-

-

Treatment:

-

Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove unincorporated [3H]-arachidonic acid.

-

Incubate the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 2-24 hours).

-

-

Stimulation:

-

Induce PLA2 activity by adding a stimulating agent such as serum or bradykinin (B550075) to the cell culture media.

-

-

Sample Collection:

-

At various time points after stimulation, collect aliquots of the cell culture supernatant.

-

-

Quantification:

-

Measure the radioactivity in the collected supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the amount of arachidonic acid released and, therefore, to the activity of PLA2.

-

Western Blot for Annexin A1 Expression

This technique is used to detect and quantify the amount of Annexin A1 protein in cells following treatment with this compound.

Workflow Diagram:

Detailed Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound for various durations.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[9]

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Annexin A1.

-

Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Capture the signal using an imaging system to visualize the bands corresponding to Annexin A1. The intensity of the bands correlates with the amount of protein.

-

Co-Immunoprecipitation (Co-IP) of Annexin A1 and PLA2

Co-IP is used to demonstrate the in-cell interaction between Annexin A1 and PLA2.

Workflow Diagram:

Detailed Methodology:

-

Cell Lysis:

-

Lyse cells treated with or without this compound using a gentle lysis buffer to maintain protein-protein interactions.[10]

-

-

Immunoprecipitation:

-

Incubate the cell lysate with a primary antibody specific for Annexin A1.

-

Add protein A/G-conjugated beads to the lysate to bind the Annexin A1-antibody complex.[10]

-

-

Washing:

-

Pellet the beads by centrifugation and wash them several times with lysis buffer to remove proteins that are not specifically bound to the complex.[11]

-

-

Elution:

-

Elute the Annexin A1 and any interacting proteins from the beads using an elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform a Western blot using a primary antibody specific for PLA2 to determine if it was co-precipitated with Annexin A1.

-

Quantification of Prostaglandins and Leukotrienes

The downstream effects of PLA2 inhibition can be quantified by measuring the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in cell culture supernatants or biological fluids.

Common Methodologies:

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a sensitive and high-throughput method for quantifying specific eicosanoids.[12] These assays are typically based on a competitive binding principle.[13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the simultaneous quantification of multiple eicosanoids.[14][15][16]

Conclusion

The mechanism of action of this compound on phospholipase A2 is a well-defined, indirect process mediated by the induction of Annexin A1. This intricate signaling pathway underscores the genomic effects of corticosteroids in modulating the inflammatory response. For researchers and drug development professionals, a thorough understanding of this mechanism, supported by robust experimental validation, is crucial for the rational design of new anti-inflammatory agents that may offer improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the nuanced roles of corticosteroids in cellular signaling and inflammation.

References

- 1. Articles [globalrx.com]

- 2. Articles [globalrx.com]

- 3. Articles [globalrx.com]

- 4. drugs.com [drugs.com]

- 5. Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Silencing of Annexin A1 suppressed the apoptosis and inflammatory response of preeclampsia rat trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 12. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. tandfonline.com [tandfonline.com]

- 15. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Hydrocortisone Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydrocortisone (B1673445) Valerate (B167501), a mid-potency synthetic corticosteroid. This document details the chemical synthesis, purification, and extensive analytical characterization of the compound, offering valuable experimental protocols and data for researchers and professionals in the field of drug development and pharmaceutical sciences.

Synthesis of Hydrocortisone 17-Valerate

The synthesis of Hydrocortisone 17-Valerate is achieved through the selective esterification of the 17α-hydroxyl group of hydrocortisone. A common and effective method involves the reaction of hydrocortisone with valeric anhydride (B1165640) in the presence of an acid catalyst. An alternative approach utilizes valeryl chloride. The following protocol is a representative method for this synthesis.

Experimental Protocol: Synthesis by Esterification

Materials:

-

Hydrocortisone

-

Valeric anhydride (or Valeryl chloride)

-

Pyridine (B92270) (as solvent and catalyst)

-

4-Dimethylaminopyridine (B28879) (DMAP) (as catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve hydrocortisone in a mixture of pyridine and dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add valeric anhydride (or valeryl chloride) dropwise to the cooled solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Hydrocortisone Valerate by recrystallization from a suitable solvent system, such as methanol/water, to yield a white crystalline solid.

Physicochemical Characterization

This compound is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈O₆ | [2] |

| Molecular Weight | 446.58 g/mol | [3] |

| Melting Point | 217-220 °C | [4] |

| Solubility | Soluble in ethanol (B145695) and methanol; sparingly soluble in propylene (B89431) glycol; insoluble in water. | [3] |

| Appearance | White crystalline solid | [3] |

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantification in pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:39:1, v/v/v). The exact ratio may be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. While a complete, assigned spectrum from a single public source is unavailable, typical chemical shifts for the hydrocortisone backbone are well-established, and the presence of the valerate group can be confirmed by characteristic signals.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show characteristic signals for the steroid nucleus, including olefinic protons, methyl groups, and various methine and methylene (B1212753) protons. The valerate ester group will be evidenced by signals corresponding to the methylene and terminal methyl protons of the pentyl chain.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display resonances for all 26 carbon atoms. Key signals include those for the carbonyl carbons of the steroid and the ester, the olefinic carbons, and the carbons of the aliphatic side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl) |

| ~2950 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1710 | C=O stretching (ketone) |

| ~1660 | C=C stretching (α,β-unsaturated ketone) |

| ~1280 | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for corticosteroids.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Expected Mass Spectrum: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 447.6. The fragmentation pattern will likely involve the loss of the valerate side chain and water molecules from the steroid core.

Visualizing Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Glucocorticoid Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound.

References

An In-Depth Technical Guide to the Pharmacological Profile of Hydrocortisone Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) valerate (B167501) is a synthetic glucocorticoid renowned for its anti-inflammatory, antipruritic, and vasoconstrictive properties. As a mid-potency topical corticosteroid, it represents a critical therapeutic option for a spectrum of corticosteroid-responsive dermatoses. This technical guide provides a comprehensive overview of the pharmacological profile of hydrocortisone valerate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of dermatology and drug development.

Introduction

This compound, a 17-valerate ester of hydrocortisone, is a non-fluorinated corticosteroid designed for topical application.[1] Its chemical modification enhances its lipophilicity, thereby increasing its penetration into the skin and its therapeutic efficacy compared to hydrocortisone alone.[2] This document aims to provide a detailed exploration of the pharmacological characteristics of this compound, supported by experimental data and methodologies.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR).[3] The binding of this compound to the cytoplasmic GR initiates a cascade of molecular events that ultimately modulate the expression of inflammatory genes.

Glucocorticoid Receptor Signaling Pathway

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[3] Within the nucleus, the activated receptor-ligand complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.[3]

A key molecular action of this compound is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[1] These proteins inhibit the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]

Pharmacokinetics

The therapeutic effect of topical this compound is dependent on its ability to penetrate the stratum corneum and reach its target receptors in the epidermis and dermis.

Absorption

Percutaneous absorption of this compound is influenced by several factors, including the integrity of the epidermal barrier, the vehicle in which it is formulated, and the use of occlusive dressings.[4] Inflammation and other disease processes that disrupt the skin barrier can increase absorption.[5] Occlusion can significantly enhance penetration.[4]

Metabolism and Excretion

Once absorbed, this compound is primarily metabolized in the liver.[3] The metabolites are then excreted by the kidneys, with some also being eliminated through the bile.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its anti-inflammatory, antipruritic, and vasoconstrictive actions.[1]

Quantitative Pharmacological Data

| Parameter | Value/Classification | Reference |

| Potency Classification | Medium Potency (Group V) | [6] |

| Receptor Binding Affinity | Increased relative to hydrocortisone due to 17-valerate esterification | [2] |

Experimental Protocols

The evaluation of the pharmacological profile of topical corticosteroids like this compound relies on a variety of standardized in vivo and in vitro assays.

Vasoconstrictor Assay

The vasoconstrictor assay is a widely used method to determine the bioequivalence and relative potency of topical corticosteroids.[7]

-

Objective: To assess the ability of a topical corticosteroid to cause vasoconstriction (blanching) of the skin, which correlates with its anti-inflammatory activity.

-

Methodology:

-

A small amount of the this compound formulation and a control vehicle are applied to designated sites on the forearm of healthy volunteers.

-

The sites are left uncovered for a specified duration.

-

At predetermined time points, the degree of vasoconstriction (skin blanching) is visually assessed by trained observers using a standardized scale.

-

-

Endpoint: The intensity of skin blanching is scored, and the data are used to compare the potency of the test formulation to a reference standard.

Glucocorticoid Receptor Binding Assay

This in vitro assay is used to determine the affinity of a corticosteroid for the glucocorticoid receptor.

-

Objective: To quantify the binding affinity (Ki or Kd) of this compound to the glucocorticoid receptor.

-

Methodology:

-

A source of glucocorticoid receptors (e.g., cell lysates or purified receptors) is prepared.

-

A radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

The amount of radiolabeled ligand bound to the receptor is measured.

-

-

Endpoint: The concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.

In Vitro Anti-inflammatory Assays

Various cell-based assays can be used to evaluate the anti-inflammatory activity of this compound.

-

Objective: To measure the ability of this compound to suppress the production of pro-inflammatory mediators in cultured cells.

-

Methodology (e.g., Cytokine Release Assay):

-

Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are cultured.

-

The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using techniques like ELISA.

-

-

Endpoint: The half-maximal effective concentration (EC50) of this compound for the inhibition of cytokine release is determined.

Clinical Efficacy and Safety

This compound is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[8][9] Clinical studies have demonstrated its efficacy in reducing the signs and symptoms of these conditions.[8]

Common adverse effects are typically localized to the site of application and may include burning, itching, and skin atrophy with prolonged use.[9] Systemic side effects are rare with appropriate use but can occur with the use of high-potency formulations over large surface areas or under occlusion.[5]

Conclusion

This compound is a well-established topical glucocorticoid with a favorable efficacy and safety profile for the treatment of a wide range of inflammatory skin conditions. Its pharmacological activity is rooted in its ability to modulate the expression of inflammatory genes through the glucocorticoid receptor pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of topical corticosteroids. Further research to precisely quantify the binding affinity and in vitro potency of this compound will further enhance its clinical understanding and application.

References

- 1. This compound Cream USP, 0.2% [dailymed.nlm.nih.gov]

- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 7. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 9. This compound Cream Uses, Side Effects & Dosage [medicinenet.com]

In Vitro Anti-inflammatory Activity of Hydrocortisone Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

Hydrocortisone (B1673445) Valerate, a mid-potency synthetic corticosteroid, exerts its anti-inflammatory effects primarily through the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][2] These proteins play a crucial role in the initial stages of the inflammatory cascade. By inhibiting phospholipase A2, lipocortins block the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[1][2] The suppression of this pathway is a cornerstone of the anti-inflammatory action of corticosteroids.

Inhibition of Key Inflammatory Mediators

The anti-inflammatory profile of corticosteroids like hydrocortisone involves the suppression of various pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO), a key signaling molecule in inflammation, and a range of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Data Presentation: In Vitro Inhibition of Inflammatory Mediators by Hydrocortisone

The following table summarizes the inhibitory activities of hydrocortisone on key inflammatory mediators. It is important to note that these values are for the parent compound, hydrocortisone, and serve as a reference for the expected activity of Hydrocortisone Valerate.

| Inflammatory Mediator | Cell Line | Inducer | Method | Endpoint | Result | Reference(s) |

| Nitric Oxide (NO) | Murine Macrophages (J774) | LPS | Griess Assay | NO₂⁻ Accumulation | Concentration-dependent inhibition (0.01-10.0 µM) | [3] |

| Microglial Cells (N9) | Viral/Bacterial Infection | Griess Assay | NO Production | Potent inhibitor | [4] | |

| Prostaglandin (B15479496) E₂ (PGE₂) | Human Endothelial Cells | Histamine, Bradykinin | Not Specified | PG Formation | Dose-dependent reduction | [5] |

| Rabbit Adipose Tissue | ACTH | Not Specified | PGE₂ Release | Significantly reduced | [6] | |

| Tumor Necrosis Factor-α (TNF-α) | H/R Cardiomyocytes | Hypoxia/Reoxygenation | ELISA | Protein Expression | Significantly reduced by Hydrocortisone | [7] |

| Interleukin-6 (IL-6) | H/R Cardiomyocytes | Hypoxia/Reoxygenation | ELISA | Protein Expression | Significantly reduced by Hydrocortisone | [7] |

| Human Monocytes | LPS | Not Specified | mRNA Stability | Markedly decreased | [8] | |

| Interleukin-8 (IL-8) | H/R Cardiomyocytes | Hypoxia/Reoxygenation | ELISA | Protein Expression | Significantly reduced by Hydrocortisone | [7] |

| Interleukin-1β (IL-1β) | Human Monocytes | LPS | Not Specified | mRNA Stability | Markedly decreased | [8] |

| Interleukin-2 (IL-2) | Human T-cells | Concanavalin A | Not Specified | Protein Production | Class- and dose-dependent inhibition | [9] |

| Interleukin-4 (IL-4) | Human T-cells | Concanavalin A | Not Specified | Protein Production | Class- and dose-dependent inhibition | [9] |

| Interferon-γ (IFN-γ) | Human T-cells | Not Specified | Not Specified | Protein Production | Class- and dose-dependent inhibition | [9] |

Modulation of Inflammatory Signaling Pathways

Corticosteroids, including hydrocortisone, exert their anti-inflammatory effects by modulating key intracellular signaling pathways that are critical for the expression of pro-inflammatory genes. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.

Glucocorticoids inhibit the NF-κB pathway through several mechanisms:

-

Induction of IκBα: Glucocorticoids can increase the synthesis of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.[10][11]

-

Direct Interaction: The glucocorticoid receptor (GR) can directly interact with the p65 subunit of NF-κB, preventing it from binding to DNA.

-

Transrepression: The activated GR can bind to negative glucocorticoid response elements (nGREs) in the promoter regions of pro-inflammatory genes, repressing their transcription.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Ointment: Package Insert / Prescribing Info [drugs.com]

- 3. droracle.ai [droracle.ai]

- 4. Differential effects of hydrocortisone and TNFalpha on tight junction proteins in an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of prostaglandin synthesis by glucocorticoids in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by glucocorticoids of prostaglandin release from adipose tissue in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Hydrocortisone Valerate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone (B1673445) valerate (B167501) is a synthetic glucocorticoid belonging to the corticosteroid class of drugs. It is the 17-valerate ester of hydrocortisone and is primarily utilized in topical formulations for its anti-inflammatory, antipruritic, and vasoconstrictive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies pertaining to hydrocortisone valerate, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is chemically designated as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-valerate. The addition of the valerate group at the C17 position enhances its lipophilicity and potency compared to the parent compound, hydrocortisone.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate[1] |

| CAS Number | 57524-89-7[2] |

| Molecular Formula | C26H38O6[3] |

| Synonyms | Cortisol 17-valerate, Westcort, Hydrocortisone 17-valerate[2] |

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3][4] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 446.58 g/mol [3] |

| Melting Point | Not available for this compound. For hydrocortisone: 211-214 °C (with decomposition)[5][6] |

| Boiling Point | Not available for this compound. For hydrocortisone: 414.06 °C (rough estimate)[5] |

| pKa | Not available for this compound. For hydrocortisone: 12.59[7][8] |

| Solubility | Soluble in ethanol (B145695) and methanol (B129727); sparingly soluble in propylene (B89431) glycol; insoluble in water.[4][9][10] |

| Appearance | White to off-white crystalline solid[3][4] |

Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GR). Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene expression.

A key mechanism involves the induction of Annexin A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[11] By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Furthermore, emerging evidence suggests that Annexin A1 can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which plays a critical role in inflammation and cell proliferation.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound.

Experimental Protocols

The analysis of this compound in pharmaceutical formulations is critical for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques employed.

Sample Preparation from Ointment Formulations: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from an ointment base, a common formulation for this active pharmaceutical ingredient.

Experimental Workflow Diagram:

Caption: Solid-phase extraction workflow.

Methodology:

-

Sample Preparation: Accurately weigh a portion of the this compound ointment.

-

Dissolution: Dissolve the ointment in a suitable organic solvent, such as a mixture of methanol and water. Gentle heating and sonication may be applied to ensure complete dissolution.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the equilibration solvent.

-

Load the dissolved sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering excipients.

-

Elute the this compound from the cartridge using a strong solvent.

-

-

Analysis: The eluate is then analyzed by HPLC or UPLC.

High-Performance Liquid Chromatography (HPLC) Analysis

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water in a suitable ratio (e.g., 60:40 v/v). The exact ratio may be optimized based on the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The inclusion of experimental protocols for sample preparation and analysis offers practical guidance for researchers and drug development professionals. A thorough understanding of these fundamental aspects is essential for the effective and safe utilization of this compound in therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. drugs.com [drugs.com]

- 5. Hydrocortisone CAS#: 50-23-7 [m.chemicalbook.com]

- 6. Hydrocortisone | 50-23-7 [chemicalbook.com]

- 7. Topical hydrocortisone - Wikipedia [en.wikipedia.org]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. This compound Cream USP, 0.2% this compound Ointment USP, 0.2% [dailymed.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial studies on Hydrocortisone Valerate for dermatological research

An In-Depth Technical Guide on Initial Studies of Hydrocortisone (B1673445) Valerate (B167501) for Dermatological Research

Introduction

Hydrocortisone valerate is a synthetic, medium-potency corticosteroid developed for topical dermatological use to leverage anti-inflammatory and antipruritic properties.[1] Since the introduction of hydrocortisone in 1952, a landmark in dermato-therapeutics, efforts have been made to modify its basic structure to enhance efficacy while minimizing side effects.[2] this compound, the 17-valerate ester of hydrocortisone, emerged from this research as a non-fluorinated steroid.[3] This document provides a technical overview of the foundational studies on this compound, focusing on its mechanism of action, clinical efficacy from early trials, and the experimental protocols used for its evaluation.

Mechanism of Action

The precise anti-inflammatory mechanism of topical corticosteroids, including this compound, is not fully elucidated. However, the primary hypothesis is that they act by inducing phospholipase A2 inhibitory proteins, known as lipocortins.[1][4] These proteins are believed to control the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[1][4]

The anti-inflammatory, immunosuppressive, and vasoconstrictive effects of corticosteroids are central to their therapeutic action in dermatology.[5] They enhance the transcription of anti-inflammatory genes while decreasing the expression of pro-inflammatory genes.[5] This modulation of the immune response helps to calm inflammation and reduce symptoms such as redness, swelling, and itching.[6]

Signaling Pathway

The anti-inflammatory action of this compound is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins (HSPs), allowing the activated GR-ligand complex to translocate into the nucleus. Inside the nucleus, this complex can act in two primary ways:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (also known as annexin (B1180172) A1) and anti-inflammatory cytokines.

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The diagram below illustrates this proposed signaling pathway.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Data Presentation from Initial Studies

Initial clinical trials focused on establishing the efficacy and safety of this compound 0.2% cream and ointment in patients with corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[7][8]

Comparative Efficacy in Atopic Dermatitis

A key set of three double-blind, paired-comparison studies evaluated 0.2% this compound cream against 0.1% betamethasone (B1666872) valerate cream, 0.1% hydrocortisone cream, and a placebo base in 68 patients with atopic dermatitis.[3]

| Comparison Group | Number of Patients | Efficacy Outcome | Statistical Significance |

| 0.1% Betamethasone Valerate | 68 | As effective as this compound | Not specified |

| 0.1% Hydrocortisone | 68 | This compound was more effective | Significant |

| Placebo Cream Base | 68 | This compound was more effective | Significant |

Table 1: Summary of comparative efficacy of 0.2% this compound cream in atopic dermatitis.[3]

Clinical Trials in Atopic Dermatitis and Psoriasis

Six double-blind, multicenter trials involving 485 patients assessed the efficacy and safety of this compound 0.2% ointment.[8]

| Condition | Number of Patients | Key Findings |

| Atopic Dermatitis | 209 | Therapeutic effects observed within three days.[8] |

| Plaque Psoriasis | 276 | Global efficacy comparable to other intermediate potency corticosteroids.[8] |

Table 2: Overview of multicenter trials for 0.2% this compound ointment.[8]

Adverse Reactions in Clinical Trials

The total incidence of adverse reactions in controlled clinical trials for the 0.2% ointment was approximately 12%.[1]

| Adverse Reaction | Incidence in Adults (%) | Incidence in Pediatrics (2-12 years, n=64) (%) |

| Worsening of Condition | 2 | Not Reported |

| Transient Itching | 2 | 6 |

| Irritation | 1 | Not Reported |

| Redness | 1 | Not Reported |

| Eczema | Not Reported | 12.5 |

| Stinging | Not Reported | 2 |

| Dry Skin | Not Reported | 2 |

Table 3: Incidence of adverse reactions associated with 0.2% this compound ointment.[1]

Experimental Protocols

The evaluation of topical corticosteroids like this compound relies on standardized preclinical and clinical models. The Vasoconstrictor Assay is a key in-vivo method for determining bioequivalence and potency.

Vasoconstrictor (Skin Blanching) Assay Protocol

This assay is a well-established method for assessing the potency and bioequivalence of topical corticosteroids.[9] The degree of skin blanching (pallor) is proportional to the anti-inflammatory activity of the steroid.

Objective: To determine the ED50 (dose duration required to produce 50% of the maximal effect) and compare the bioequivalence of a test formulation against a reference standard.[9]

Methodology:

-

Subject Selection: Healthy volunteers (e.g., Caucasian females, age 18-49) are screened for a visible skin blanching response to a reference corticosteroid.[9]

-

Site Application: A small, precise amount (e.g., 10 µL) of the corticosteroid formulation is applied to designated sites on the flexor surface of the forearm.[9]

-

Dose Duration: The formulation is left on the skin for a specific duration (e.g., 90 minutes for ED50 determination) under un-occluded conditions.[9][10]

-

Evaluation: After a set time post-application (e.g., 6-8 hours), the degree of vasoconstriction (skin blanching) is assessed.[9]

-

Scoring: Assessments are performed visually by trained evaluators and/or instrumentally using a chromameter to measure changes in skin color.

-

Data Analysis: The Area Under the Effect Curve (AUEC) is calculated from the blanching scores over time. Bioequivalence is established if the 90% confidence intervals for the ratio of the test and reference products' AUEC fall within the acceptable range of 80-125%.[9]

The workflow for a typical bioequivalence study using this assay is depicted below.

Caption: Experimental workflow for a Vasoconstrictor Assay bioequivalence study.

In-Vitro Keratinocyte Proliferation and Differentiation Assay

Studies have also investigated the effect of hydrocortisone on skin cells directly. For instance, its role in regulating the proliferation and differentiation of melanoblasts was studied in the presence of keratinocytes.[11] Similar assays can be used to assess the impact on keratinocyte function itself.

Objective: To evaluate the effect of this compound on keratinocyte proliferation and differentiation.

Methodology:

-

Cell Culture: Human epidermal keratinocytes are cultured in a serum-free medium.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Proliferation Assessment: Cell proliferation can be measured using assays like the BrdU (Bromodeoxyuridine) incorporation assay or by direct cell counting at specific time points (e.g., 24, 48, 72 hours).

-

Differentiation Assessment: Keratinocyte differentiation is evaluated by measuring the expression of differentiation markers such as involucrin (B1238512) and transglutaminase via Western blot or immunofluorescence. Cornified envelope formation can also be quantified.[12]

-

Data Analysis: Results from treated groups are compared to the vehicle control group to determine the dose-dependent effects of this compound on these cellular processes.

The logical relationship between the drug's properties and the studies performed is outlined below.

Caption: Logical relationship between drug properties, studies, and outcome.

References

- 1. drugs.com [drugs.com]

- 2. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. This compound. Double-blind comparison with two other topical steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Articles [globalrx.com]

- 8. Clinical evaluation of this compound 0.2% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Hydrocortisone is involved in regulating the proliferation and differentiation of mouse epidermal melanoblasts in serum-free culture in the presence of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of retinoids and hydrocortisone on keratinocyte differentiation, epidermal growth factor binding and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular targets of Hydrocortisone Valerate in skin inflammation

An In-depth Technical Guide on the Molecular Targets of Hydrocortisone (B1673445) Valerate (B167501) in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone valerate is a synthetic, mid-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses such as eczema and psoriasis.[1][2][3][4][5] Its therapeutic effects are mediated through a complex series of molecular interactions primarily initiated by its binding to the cytosolic glucocorticoid receptor (GR). This guide delineates the core molecular targets and signaling pathways modulated by this compound in skin inflammation, providing a technical overview for research and development. The addition of a valerate ester to the hydrocortisone molecule enhances its lipophilicity, thereby improving skin penetration and overall potency compared to unmodified hydrocortisone.[3]

Primary Molecular Target: The Glucocorticoid Receptor (GR)

The principal mechanism of action for this compound, like all glucocorticoids, involves its interaction with the intracellular glucocorticoid receptor.[2][6] GR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins (Hsp).[7] The mechanism unfolds through two primary pathways: genomic and non-genomic.

Genomic Pathway: Transcriptional Regulation

The classical, genomic effects of glucocorticoids are responsible for the majority of their anti-inflammatory actions and involve the direct regulation of gene expression.[8][9]

-

Activation and Translocation: this compound diffuses across the cell membrane and binds to the cytosolic GR. This binding induces a conformational change, leading to the dissociation of the Hsp complex.[7][10] The activated ligand-receptor complex then homodimerizes and translocates into the nucleus.[8][10][11]

-

Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[10][12] This interaction upregulates the transcription of anti-inflammatory genes, including those encoding for Annexin A1 (Lipocortin-1), anti-inflammatory cytokines, and inhibitors of other inflammatory pathways.[1][11][13][14]

-

Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes. This occurs through several mechanisms, including:

-

Direct Tethering: The GR monomer or dimer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements.[13][15] This is a key mechanism for inhibiting the production of inflammatory cytokines.

-

Direct DNA Binding: The GR can bind to negative GREs (nGREs) within the promoters of certain genes, leading to transcriptional repression.[12][15]

-

Non-Genomic Pathway

Glucocorticoids can also exert rapid, non-genomic effects that do not involve gene transcription.[6][8] These actions are mediated by membrane-bound GR or through interactions with cellular signaling proteins, leading to swift changes in cellular function.[8][9][16] A novel finding has shown GR localization to adherens junctions at the plasma membrane of keratinocytes, suggesting a mechanism for non-genomic signaling that could impact cell adhesion and homeostasis.[6]

Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are largely attributable to its interference with critical pro-inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a master regulator of inflammation, controlling the expression of numerous genes encoding cytokines, chemokines, and adhesion molecules.[13] Glucocorticoids are potent inhibitors of NF-κB activity.[17][18] The primary mechanism involves the GR-mediated induction of IκBα (Inhibitor of kappa B). IκBα binds to NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory genes.[17][18][19]

Inhibition of the Arachidonic Acid Cascade

A cornerstone of corticosteroid action is the suppression of the arachidonic acid pathway.[1][14]

-

The activated GR complex induces the synthesis of Annexin A1 (Lipocortin-1) .[1][11][13]

-

Annexin A1 inhibits the activity of phospholipase A2 (PLA2) .[1][10][11]

-

This inhibition prevents the cleavage of arachidonic acid from membrane phospholipids.[1][10][14]

-

Consequently, the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes , is blocked.[1][11]

Repression of AP-1 and MAPK Signaling

The GR complex can physically interact with and inhibit the transcription factor AP-1, preventing it from driving the expression of inflammatory genes.[7][15] Additionally, glucocorticoids have been shown to repress pro-inflammatory signaling pathways, including the p38/mitogen-activated protein kinase (MAPK) pathway, although the interplay is complex.[20]

Downstream Molecular Consequences in Skin

The modulation of these primary targets and pathways results in a cascade of downstream effects that collectively reduce skin inflammation.

Suppression of Inflammatory Mediators

This compound effectively suppresses the gene expression and synthesis of a wide array of pro-inflammatory cytokines and chemokines.[3][11] This includes:

-

Cytokines: Interleukin-1 (IL-1), IL-2, IL-3, IL-6, Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[10][11][13][21]

-

Chemokines: IL-8, RANTES, MCP-1, and eotaxin, which are responsible for recruiting inflammatory cells to the site of inflammation.[13]

Interestingly, while generally immunosuppressive, glucocorticoids can paradoxically promote the expression of the pro-inflammatory cytokine CCL20 in keratinocytes through direct binding of the activated GR to the CCL20 enhancer.[20]

Effects on Epidermal and Dermal Cells

-

Anti-proliferative Effects: Glucocorticoids inhibit the proliferation of keratinocytes, which is beneficial in hyperproliferative conditions like psoriasis.[9][22] This effect is mediated by both transrepression and transactivation mechanisms.[8]

-

Regulation of Structural Proteins: The GR can directly suppress the transcription of certain keratin (B1170402) genes (K5, K14, K16, K17) that are often altered in cutaneous diseases.[7] However, a significant side effect of prolonged use, skin atrophy, is linked to the inhibition of fibroblast proliferation and the reduced synthesis of dermal collagen (types I and III).[23][24]

-

Vasoconstriction: The blanching effect of topical steroids is a standard measure of their potency.[25] This vasoconstriction is believed to be part of the anti-inflammatory effect, reducing blood flow and erythema at the inflamed site.[13][26]

Quantitative Data and Molecular Interactions

Quantitative data on the specific binding affinity of this compound is limited in publicly available literature. However, studies on related glucocorticoids provide valuable context. The esterification of glucocorticoids at the C-17 and C-21 positions generally leads to an increase in both lipophilicity and binding affinity for the glucocorticoid receptor.[27]

| Parameter | Molecule | Value | Assay/System | Reference |

| Binding Affinity (Ki) | Dexamethasone | 7.576 nM | ³H-DEX competition binding assay | [28] |

| Binding Affinity (Kd) | Cortisol | 17.5 +/- 1.7 nmol/L | [³H]dexamethasone binding in human mononuclear leukocytes | [29] |

| Binding Affinity (Kd) | Hydrocortisone 17-butyrate 21-propionate | 9.8 nM | Scatchard analysis of [³H]HBP binding in rat liver | [30] |

Table 1: Glucocorticoid Receptor Binding Affinities. This table presents binding affinity data for various glucocorticoids to provide a comparative context for this compound's interaction with its receptor.

| Molecular Target | Action of this compound-GR Complex | Downstream Effect |

| Glucocorticoid Receptor (GR) | Binds and activates | Initiation of genomic and non-genomic signaling |

| NF-κB | Inhibits nuclear translocation (via IκBα induction) | Decreased expression of pro-inflammatory genes |

| Phospholipase A2 (PLA2) | Inhibits activity (via Annexin A1 induction) | Blocked synthesis of prostaglandins & leukotrienes |

| AP-1 Transcription Factor | Inhibits activity (via direct interaction) | Decreased expression of pro-inflammatory genes |

| Pro-inflammatory Genes (TNF-α, IL-1, IL-6, etc.) | Suppresses transcription | Reduction of inflammation and immune cell recruitment |

| Anti-inflammatory Genes (Annexin A1, etc.) | Activates transcription | Enhanced resolution of inflammation |

| Keratinocytes | Inhibits proliferation, regulates keratin expression | Control of hyperproliferative states (e.g., psoriasis) |

| Fibroblasts | Inhibits collagen synthesis | Skin atrophy (adverse effect with prolonged use) |

Table 2: Summary of Key Molecular Targets of this compound. This table summarizes the primary molecular interactions and their functional consequences in skin inflammation.

Experimental Protocols

Glucocorticoid Receptor (GR) Competition Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of this compound for the GR.

Methodology:

-

Preparation of Cytosol: Human keratinocytes or a relevant cell line are cultured and harvested. The cells are homogenized in a buffer solution, and the cytosolic fraction containing the GR is isolated by ultracentrifugation.

-

Competition Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with aliquots of the cytosol.[27]

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the incubations.

-

The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated, often using dextran-coated charcoal which adsorbs the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Western Blot for NF-κB Pathway Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p-IκBα).

Methodology:

-

Cell Culture and Treatment: Human keratinocytes are seeded and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for a specified time.

-

Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-IκBα or anti-phospho-IκBα).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Visualizations: Signaling Pathways and Workflows

Caption: Genomic signaling pathway of this compound.

Caption: Inhibition of the Arachidonic Acid inflammatory cascade.

Caption: Transrepression of NF-κB and AP-1 signaling pathways.

Caption: A typical experimental workflow for Western Blot analysis.

References

- 1. drugs.com [drugs.com]

- 2. Articles [globalrx.com]

- 3. biomedicus.gr [biomedicus.gr]

- 4. Articles [globalrx.com]

- 5. Side Effects of this compound | TSW Assist [tswassist.com]

- 6. Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pimr.pl [pimr.pl]

- 10. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. meinarztbedarf.com [meinarztbedarf.com]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]

- 16. Glucocorticoids for human skin: new aspects of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hydrocortisone regulates types I and III collagen gene expression and collagen synthesis in human marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clinical evaluation of this compound 0.2% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 27. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Development of highly potent glucocorticoids for steroid-resistant severe asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Hydrocortisone Valerate: A Synthetic Corticosteroid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydrocortisone (B1673445) valerate (B167501) is a synthetic, mid-potency topical corticosteroid developed to enhance the therapeutic profile of hydrocortisone. Through esterification at the C-17 position with valeric acid, hydrocortisone valerate exhibits increased lipophilicity and glucocorticoid receptor binding affinity, leading to greater anti-inflammatory and vasoconstrictive effects compared to its parent compound. This technical guide delineates the discovery, development, mechanism of action, and key experimental evaluations of this compound, providing researchers and drug development professionals with a comprehensive overview of its preclinical and clinical attributes.

Discovery and Development

The development of synthetic corticosteroids was spurred by the discovery of cortisone (B1669442) and hydrocortisone in the 1930s and 1940s, which earned the Nobel Prize in Physiology or Medicine in 1950.[1] The primary goal of subsequent research was to modify the hydrocortisone molecule to increase its therapeutic efficacy while minimizing systemic side effects.

The rationale behind the development of hydrocortisone esters, such as this compound, was to increase the lipophilicity of the parent compound.[2] Enhanced lipophilicity facilitates greater penetration through the stratum corneum of the skin, leading to higher concentrations of the active drug at the site of inflammation. The elongation of the ester chain from acetate (B1210297) to valerate at the C-17 position was found to increase both the binding affinity for the glucocorticoid receptor and the lipophilicity of the steroid.[3] this compound 0.2% cream was subsequently evaluated in numerous clinical trials and found to be significantly more effective than 1% hydrocortisone cream.[4]

Chemical Synthesis

The synthesis of hydrocortisone 17-valerate is achieved through the selective esterification of the 17-hydroxyl group of hydrocortisone. A general synthetic approach involves protecting the more reactive 21-hydroxyl group, followed by esterification at the 17-position, and subsequent deprotection.

A representative synthesis workflow is outlined below:

Mechanism of Action

Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).[5][6]

The mechanism can be summarized in the following steps:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.

-

Receptor Activation and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and the activated this compound-GR complex translocates into the nucleus.[5]

-

Modulation of Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to:

-

Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (also known as annexin (B1180172) A1).[6]

-

Transrepression: Decreased transcription of genes encoding pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.

-

-

Inhibition of Inflammatory Pathways: The upregulation of lipocortin-1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes.[6] This blockade of the arachidonic acid cascade prevents the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]

The signaling pathway is illustrated in the diagram below:

Quantitative Data

Potency and Receptor Affinity

Table 1: Potency Classification of Selected Topical Corticosteroids

| Potency Class | Corticosteroid |

| Class V (Medium Potency) | This compound 0.2% |

| Triamcinolone Acetonide 0.1% | |

| Mometasone Furoate 0.1% | |

| Class VII (Low Potency) | Hydrocortisone 1.0% |

Source: Adapted from various dermatological potency charts.[6]

Clinical Efficacy

Clinical trials have demonstrated the superior efficacy of this compound 0.2% compared to hydrocortisone 1.0% and its comparable efficacy to other mid-potency corticosteroids like betamethasone (B1666872) valerate 0.1% in the treatment of atopic dermatitis.[4]

Table 2: Summary of Comparative Clinical Trial Findings for Atopic Dermatitis

| Comparison | Outcome | Reference |

| This compound 0.2% vs. Hydrocortisone 1.0% & Placebo | Significantly more effective than both hydrocortisone 1.0% and the placebo cream base. | [4] |

| This compound 0.2% vs. Betamethasone Valerate 0.1% | As effective as betamethasone valerate 0.1%. | [4] |

| This compound 0.2% Ointment vs. Vehicle and other mid-potency ointments | More effective than vehicle and comparable in efficacy to other intermediate potency corticosteroid ointments. | [3][8] |

Experimental Protocols

Vasoconstrictor Assay (McKenzie-Stoughton Test)

The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids by measuring the degree of skin blanching (vasoconstriction) they induce.

Objective: To assess the potency of a topical corticosteroid formulation.

Methodology:

-